molecular formula C20H21NO6 B7814033 Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylmethoxycarbonylamino)propanoate

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B7814033
M. Wt: 371.4 g/mol
InChI Key: MZOKZVPDGZZULN-UHFFFAOYSA-N
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Description

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylmethoxycarbonylamino)propanoate is a complex organic compound that features a benzodioxin ring, a phenylmethoxycarbonyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylmethoxycarbonylamino)propanoate typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Propanoate Ester: The propanoate ester group is introduced via esterification reactions, often using methanol and an acid catalyst.

    Attachment of the Phenylmethoxycarbonyl Group: This step involves the reaction of the intermediate with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylmethoxycarbonylamino)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and proteases. Its structural features make it a suitable candidate for investigating the specificity and kinetics of these enzymes.

Medicine

In medicinal chemistry, the compound is explored for its potential pharmacological properties. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The benzodioxin ring and ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-amino-propanoate
  • Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methoxycarbonylamino)propanoate
  • Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylmethoxycarbonylamino)propanoate

Uniqueness

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylmethoxycarbonylamino)propanoate is unique due to the presence of both the benzodioxin ring and the phenylmethoxycarbonyl group. This combination of structural features imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds. The specific arrangement of these groups influences the compound’s physical properties, such as solubility and stability, as well as its interaction with biological targets.

Properties

IUPAC Name

methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-24-19(22)16(21-20(23)27-13-14-5-3-2-4-6-14)11-15-7-8-17-18(12-15)26-10-9-25-17/h2-8,12,16H,9-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOKZVPDGZZULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC2=C(C=C1)OCCO2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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